3-O-beta-D-Glucopyranuronosyl cholesterol

Overview

Description

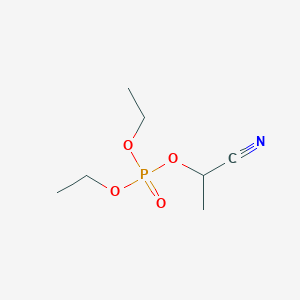

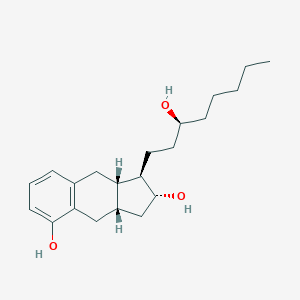

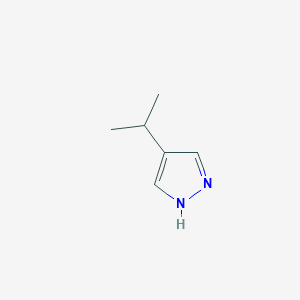

“3-O-beta-D-Glucopyranuronosyl cholesterol” is an unusual acidic glycolipid . It was detected in the lower phase of the Folch partition of the total lipid extract of human liver during a routine isolation of glycosphingolipids . This glycolipid has a mobility similar to GbOsesCer, one of the major glycosphingolipids in human liver .

Molecular Structure Analysis

The molecular structure of “3-O-beta-D-Glucopyranuronosyl cholesterol” was established through high-field proton NMR and mass spectrometry . The electron impact mass spectrum of the permethylated derivative of this glycolipid showed an intense peak at m/e 369, which is consistent with the cholesterol part of the molecule . It also showed m/e 253 and 201, which are derived from the permethylated glucopyranuronosyl residue .Scientific Research Applications

Biochemical Characterization

This compound has been characterized using advanced techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . These methods have helped in understanding its structure and properties, which is crucial for its application in biochemical research.

Lipidomics

In lipidomics, where the focus is on the comprehensive analysis of lipids in biological systems, 3-O-beta-D-Glucopyranuronosyl cholesterol can be used as a marker for studying lipid metabolism and associated disorders .

Drug Delivery Systems

Due to its unique structure, this glycolipid could be explored as a potential carrier molecule in drug delivery systems, particularly for targeting liver cells, given its presence in human liver tissue .

Metabolomics

In metabolomics research, which involves the study of metabolic processes, 3-O-beta-D-Glucopyranuronosyl cholesterol can be used to understand alterations in metabolic pathways, especially those related to cholesterol metabolism .

Disease Biomarkers

The presence of this compound in specific tissues may serve as a biomarker for certain diseases. Its identification and quantification could aid in the diagnosis and monitoring of liver-related conditions .

Glycobiology

In glycobiology, the study of the structure, function, and biology of carbohydrates, this glycolipid’s role can be significant in understanding cell membrane dynamics and interactions .

Mechanism of Action

Target of Action

3-O-beta-D-Glucopyranuronosyl cholesterol is an unusual acidic glycolipid

Mode of Action

It’s known that this compound can be hydrolyzed by beta-glucuronidase, releasing free cholesterol . This suggests that it may interact with its targets through the release of cholesterol, which is a vital component of cell membranes and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D.

Pharmacokinetics

The metabolism of this compound likely involves hydrolysis by beta-glucuronidase, releasing cholesterol .

properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19-,21?,22?,23?,24?,25?,26+,27+,28-,29+,31-,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLBJBCDNYOWPJ-WWDBQNETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938502 | |

| Record name | Cholest-5-en-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-beta-D-Glucopyranuronosyl cholesterol | |

CAS RN |

17435-78-8 | |

| Record name | Cholesterol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017435788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unusual about the isolation of 3-O-beta-D-Glucopyranuronosyl cholesterol from the human liver?

A1: During a routine isolation of glycosphingolipids, this unusual acidic glycolipid was found in the lower phase of the Folch partition of a total lipid extract from a human liver. [] This is notable because its thin-layer chromatography mobility is similar to GbOse3Cer, a major glycosphingolipid in the human liver, despite their structural differences. []

Q2: How was the structure of 3-O-beta-D-Glucopyranuronosyl cholesterol determined?

A2: The study utilized a combination of analytical techniques:

- Enzymatic treatment: Treatment with beta-glucuronidase released free cholesterol, indicating the presence of a glucuronide linkage. []

- Mass spectrometry: Electron impact mass spectrometry of the permethylated derivative revealed characteristic fragment ions. A peak at m/e 369 corresponded to the cholesterol moiety, while peaks at m/e 233 and 201 indicated the presence of a permethylated glucopyranuronosyl residue. []

- NMR spectroscopy: High-resolution NMR spectroscopy confirmed the presence of a beta-linked glucopyranuronosyl residue attached to cholesterol. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B106980.png)

![Methyl (3aR,4S,6R,6aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106982.png)

![2-[2-(2-Methoxyphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B106984.png)

![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106985.png)